Poly(dimethylsiloxane-co-methylphenylsiloxane)

Thermal stability Thermogravimetric analysis Silicone polymers

Phenyl-modified copolymer delivers enhanced thermal stability, superior aromatic selectivity for GC (resolves 18 PAHs including isobaric benzofluoranthenes), and improved dielectric properties for elastomers. Procure exact viscosity grade (50-500 cSt) required for application performance; do not substitute with generic PDMS.

Molecular Formula C9H14O2Si2
Molecular Weight 210.38 g/mol
CAS No. 63148-52-7
Cat. No. B13396904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(dimethylsiloxane-co-methylphenylsiloxane)
CAS63148-52-7
Molecular FormulaC9H14O2Si2
Molecular Weight210.38 g/mol
Structural Identifiers
SMILESC[Si](=O)C.C[Si](=O)C1=CC=CC=C1
InChIInChI=1S/C7H8OSi.C2H6OSi/c1-9(8)7-5-3-2-4-6-7;1-4(2)3/h2-6H,1H3;1-2H3
InChIKeyXWFOTLCDICUQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(dimethylsiloxane-co-methylphenylsiloxane) (CAS 63148-52-7): Procurement Guide for Phenyl-Modified Silicone Copolymers


Poly(dimethylsiloxane-co-methylphenylsiloxane) (PDMS-co-PMPS), CAS 63148-52-7, is a phenyl-modified polysiloxane copolymer composed of alternating dimethylsiloxane and methylphenylsiloxane units . The incorporation of phenyl groups along the siloxane backbone fundamentally alters the physicochemical properties relative to unsubstituted polydimethylsiloxane (PDMS). This copolymer is commercially available across a range of viscosities (50 cSt to 500 cSt) and corresponding refractive indices (n20/D 1.423 to 1.5365) [1], enabling application-specific selection. Key differentiators include enhanced thermal stability, increased selectivity for aromatic analytes in chromatographic separations, and improved mechanical and dielectric properties in elastomer formulations [2].

Why Generic PDMS Cannot Substitute for Poly(dimethylsiloxane-co-methylphenylsiloxane) in Demanding Applications


Unmodified polydimethylsiloxane (PDMS) and phenyl-containing polysiloxanes are not interchangeable despite sharing a common siloxane backbone. The introduction of phenyl substituents increases intermolecular interactions via π-π stacking and dipole interactions, which directly impacts thermal stability, mechanical reinforcement, gas transport selectivity, and chromatographic retention behavior [1]. In gas chromatography, a 5% phenylmethyl PDMS phase exhibits fundamentally different analyte retention—particularly for aromatic compounds—compared to a 50% phenylmethyl phase [2]. Similarly, in dielectric elastomers, phenyl-functional copolymers act as voltage stabilizers and reinforcing domains, functions that pure PDMS cannot replicate [3]. Attempting to substitute a phenyl-modified copolymer with generic PDMS will result in compromised thermal stability, altered selectivity, and inferior electro-mechanical performance.

Quantitative Differentiation: Poly(dimethylsiloxane-co-methylphenylsiloxane) vs. Closest Analogs and Alternatives


Thermal Stability: Phenylmethylpolysiloxane Exhibits Superior Resistance to Thermal Weight Loss vs. PDMS

Thermogravimetric analysis (TGA) demonstrates that poly(methylphenylsiloxane) is thermally more stable to weight loss than poly(dimethylsiloxane) [1]. The presence of phenyl groups along the siloxane backbone increases resistance to thermal degradation, attributed to electron-theoretical effects on Si–C and Si–O bond strengths [2].

Thermal stability Thermogravimetric analysis Silicone polymers

GC Selectivity: 50% Phenyl Methylpolysiloxane Achieves Baseline Resolution of Isobaric PAHs Unresolved by 5% Phenyl Phase

A direct head-to-head comparison of GC columns with different phenyl content demonstrates that a 50% phenyl methylpolysiloxane phase (TraceGOLD TG-17SilMS) achieves baseline separation of all 18 priority PAHs, including the challenging isobaric trio benzo[b]-, benzo[j]-, and benzo[k]fluoranthene [1]. In contrast, a conventional 5% diphenyl/95% dimethyl polysiloxane phase fails to fully resolve these critical isomers.

Gas chromatography Stationary phase selectivity PAH analysis

Mechanical Reinforcement: PMPS/PDMS Composite Delivers Higher Young's Modulus and Fracture Strain than Pure PDMS

Incorporation of poly(methylphenylsiloxane) (PMPS) nanofibers into a PDMS matrix yields a composite with significantly improved mechanical properties [1]. The PMPS/PDMS composite exhibits both higher Young's modulus and higher fracture strain compared to pure PDMS, indicating simultaneous enhancement of stiffness and extensibility.

Mechanical properties Elastomer reinforcement Nanofiber composites

Dielectric Elastomer Performance: Phenyl-Functional Copolymer Increases Relative Permittivity and Breakdown Strength vs. Control

Blending poly(dimethylsiloxane-co-methylphenylsiloxane) copolymers into PDMS-based elastomers significantly enhances electro-mechanical properties [1]. The addition of phenyl-functional copolymers results in increased relative permittivity (dielectric constant) and increased electrical breakdown strength compared to control elastomers without the copolymer, while retaining low dielectric loss.

Dielectric elastomers Voltage stabilizers Electro-mechanical properties

CO₂ Separation: PMPS Membranes Exhibit Superior CO₂/N₂ Selectivity at Low Temperatures vs. PDMS

In pure gas permeation experiments, poly(methylphenylsiloxane) (PMPS) membranes demonstrate superior CO₂/N₂ ideal separation factor compared to PDMS membranes under identical low-temperature conditions [1]. As temperature decreases from 21°C to -10°C, PMPS shows a CO₂/N₂ selectivity increase from 12 to 27, while PDMS selectivity increases from 10.8 to 19.5 over a comparable temperature range (22°C to -20°C).

Gas separation membranes CO₂ capture Silicone rubber

Ultrafast Chromatography: PDMS-co-PMPS Enables 9-Second Separation of 4 PAHs in Turbulent SFC

An open-tubular column coated with poly(dimethylsiloxane-co-methylphenylsiloxane) achieves a 9-second separation of four polycyclic aromatic hydrocarbons (PAHs) over a 2.2-second separation window under turbulent supercritical fluid chromatography (SFC) conditions [1]. This represents a nearly 3-fold increase in peak capacity compared to laminar flow regime.

Supercritical fluid chromatography High-throughput separation Open-tubular columns

Recommended Application Scenarios for Poly(dimethylsiloxane-co-methylphenylsiloxane) Based on Quantified Differentiation


Environmental PAH Analysis Requiring Isomer-Specific Resolution

Gas chromatography laboratories tasked with EPA Method 610 or similar PAH monitoring protocols should specify columns with 50% phenyl methylpolysiloxane stationary phases. As demonstrated by direct comparison [1], only this phase composition achieves baseline resolution of all 18 priority PAHs, including the isobaric benzofluoranthenes that co-elute on standard 5% phenyl phases. Procurement of PDMS-co-PMPS-based GC columns directly enables regulatory compliance and improves quantitative accuracy for complex environmental samples.

Dielectric Elastomer Formulation for Actuators and Energy Harvesters

For researchers and manufacturers developing dielectric elastomer transducers, incorporating poly(dimethylsiloxane-co-methylphenylsiloxane) as a voltage-stabilizing additive is supported by quantitative evidence [2]. The phenyl-functional copolymer increases both relative permittivity and electrical breakdown strength relative to control PDMS elastomers while maintaining low dielectric loss. This enables higher electromechanical efficiency and broader operating voltage windows in actuators, generators, and soft sensors.

CO₂ Separation Membranes for Low-Temperature Gas Processing

Membrane-based CO₂ separation systems operating at sub-ambient temperatures (e.g., cryogenic natural gas upgrading, extraterrestrial ISRU) benefit from PMPS membranes over PDMS alternatives. Cross-study comparison [3] shows PMPS achieves a CO₂/N₂ ideal separation factor of 27 at -10°C, compared to 19.5 for PDMS at -20°C—a 38% selectivity advantage. This higher selectivity translates directly to reduced membrane area requirements and lower energy consumption for a given separation duty.

High-Throughput Chromatographic Screening via Turbulent SFC

Analytical laboratories requiring ultrafast separations for high-throughput screening (e.g., chiral method development, reaction monitoring) should consider PDMS-co-PMPS coated open-tubular columns operated under turbulent SFC conditions [4]. The demonstrated 9-second separation of 4 PAHs over a 2.2-second window—with nearly 3-fold peak capacity enhancement over laminar flow—offers a validated path to separation speeds exceeding current very high-pressure LC capabilities without compromising resolution.

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